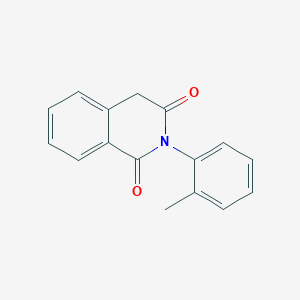
2-o-Tolyl-4H-isoquinoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-o-Tolyl-4H-isoquinoline-1,3-dione is a derivative of isoquinoline-1,3-dione, a scaffold that has been identified for its potential in inhibiting HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. The core structure of this compound is significant in medicinal chemistry due to its interaction with key enzymes involved in the replication of HIV-1, making it a target for antiviral drug development .
Synthesis Analysis
The synthesis of isoquinoline-1,3-dione derivatives, including 2-o-Tolyl-4H-isoquinoline-1,3-dione, can be achieved through base-catalyzed hydroxylation under transition-metal-free and reductant-free conditions. This method is notable for its mildness and compatibility with a variety of substrates, which suggests that the synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione could be performed efficiently and with a broad substrate scope .
Molecular Structure Analysis
The molecular structure of 2-o-Tolyl-4H-isoquinoline-1,3-dione is characterized by the presence of a hydroxyisoquinoline dione core, which is crucial for its biological activity. The interaction of this core with metal ions such as Mg(2+) and Mn(2+) has been studied, revealing that it forms a 1:1 complex with Mg(2+) and a 1:2 complex with Mn(2+). These interactions are dependent on the enolization of the ligand, which is a significant aspect of its molecular structure .
Chemical Reactions Analysis
The chemical reactivity of isoquinoline-1,3-dione derivatives involves their ability to undergo hydroxylation and complex formation with metal ions. Notably, the interaction with Mn(2+) can lead to a redox reaction that produces superoxide anions. Additionally, the hydroxylated products can be further transformed into hydroxylated tetrahydroisoquinoline structures through reductive processes, indicating a versatile reactivity profile that could be exploited in further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-o-Tolyl-4H-isoquinoline-1,3-dione derivatives are influenced by their interactions with metal ions and their susceptibility to hydroxylation. These properties are essential for their biological activity, as demonstrated by the inhibition of HIV-1 integrase, reverse transcriptase ribonuclease H, and DNA polymerase functions. The antiviral activity of these compounds, particularly the 2-hydroxy-4-methoxycarbonyl derivative, has been evaluated in MT-4 cells, showing potential as a selective inhibitor of the RNase H function .
科学研究应用
Therapeutic Potential in Cancer Treatment
Isoquinoline derivatives have been investigated for their potential use in cancer treatment. For example, amonafide, a benzisoquinoline-1,3-dione, was evaluated for its effectiveness in treating patients with advanced or recurrent sarcoma, colorectal cancer, and endometrial adenocarcinoma. However, studies found that amonafide, at the doses and schedules tested, showed limited activity against these cancers, with the most common toxicities being hematologic (Perez et al., 1992; O'dwyer et al., 1991; Malviya et al., 1994).
Diagnostic and Imaging Applications
Isoquinoline derivatives have also been explored for diagnostic and imaging purposes. For instance, the biodistribution and radiation dosimetry of 18F-FP-(+)-DTBZ (18F-AV-133), a vesicular monoamine transporter 2 (VMAT2) imaging agent, were investigated to facilitate its clinical use in imaging VMAT2 sites in humans. This radiotracer showed high uptake in the brain and was found to be safe for human use, with appropriate biodistribution and radiation dosimetry (Lin et al., 2010).
Potential in Treating Infectious Diseases
Research has also explored the use of isoquinoline derivatives in treating infectious diseases. Praziquantel, for example, is an effective treatment for schistosomiasis, a parasitic disease. Studies have shown that praziquantel is very effective against S. haematobium infections and well-tolerated, meeting the requirements necessary for use in large-scale control of the disease (Ab et al., 1981; Oyediran et al., 1981).
属性
IUPAC Name |
2-(2-methylphenyl)-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-6-2-5-9-14(11)17-15(18)10-12-7-3-4-8-13(12)16(17)19/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPHEHVXUKWHFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396763 |
Source


|
| Record name | 2-o-Tolyl-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49680742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-o-Tolyl-4H-isoquinoline-1,3-dione | |
CAS RN |
101273-81-8 |
Source


|
| Record name | 2-o-Tolyl-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



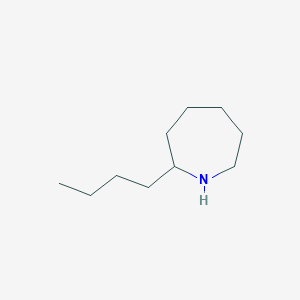





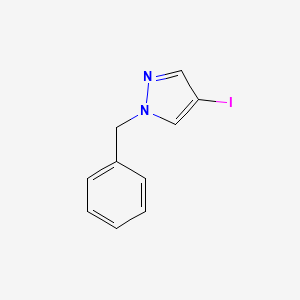

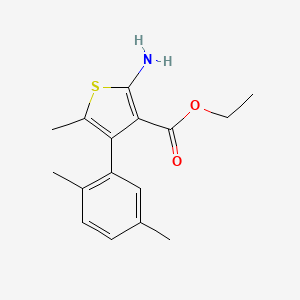
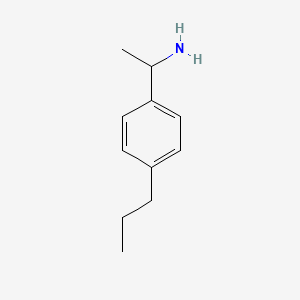
![[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine](/img/structure/B1275570.png)
